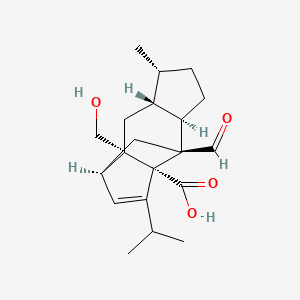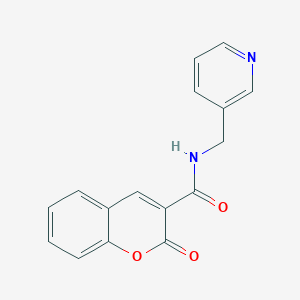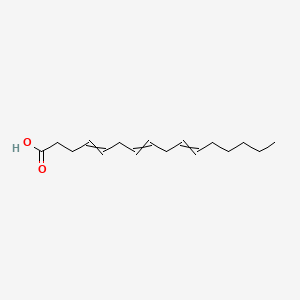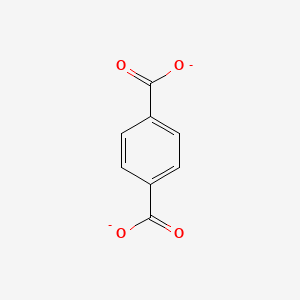
Methyl 2-diazoacetamidohexonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-diazoacetamidohexonate is a diazonium ion that is diazotized methyl glycyl-L-norleucinate. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Enzyme Modification and Inhibition
Methyl 2-diazoacetamidohexonate, as a diazo compound, has been used in the modification and inhibition of enzymes. For instance, it was found that diazoacetylnorleucine methyl ester, a related compound, effectively inhibits cathepsin D and has been used to study the enzyme's activity and function in biological systems (Keilová, 1970).
Synthesis and Chemical Transformations
Diazo derivatives of sugars, including compounds similar to this compound, have been synthesized and studied for their chemical behaviors, such as photolysis and thermolysis. These studies contribute to the broader understanding of diazo compound reactions in organic chemistry (Horton & Philips, 1972).
Development of Medicinal Chemistry
In medicinal chemistry, related diazo compounds have shown promise. For instance, certain diazo compounds have been identified as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase, indicating the possible therapeutic applications of diazo compounds in antiviral treatments (Hargrave et al., 1991).
Cancer Research
In cancer research, the glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON), closely related to this compound, has been studied for its anticancer efficacy. New prodrug strategies have been developed to enhance the therapeutic index of DON, suggesting potential applications in treating certain types of cancer (Rais et al., 2016).
Propiedades
Fórmula molecular |
C9H16N3O3+ |
|---|---|
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
2-[[(2S)-1-methoxy-1-oxohexan-2-yl]amino]-2-oxoethanediazonium |
InChI |
InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h7H,3-6H2,1-2H3/p+1/t7-/m0/s1 |
Clave InChI |
OZHCMJTXDLRZPF-ZETCQYMHSA-O |
SMILES isomérico |
CCCC[C@@H](C(=O)OC)NC(=O)C[N+]#N |
SMILES |
CCCCC(C(=O)OC)NC(=O)C[N+]#N |
SMILES canónico |
CCCCC(C(=O)OC)NC(=O)C[N+]#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol](/img/structure/B1205500.png)
![N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-oxolanecarboxamide](/img/structure/B1205503.png)
![2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid](/img/structure/B1205505.png)

![2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol](/img/structure/B1205508.png)





